molecular formula C17H17NO3 B4112353 4-[(2-phenylbutanoyl)amino]benzoic acid

4-[(2-phenylbutanoyl)amino]benzoic acid

Cat. No.: B4112353
M. Wt: 283.32 g/mol
InChI Key: VIZQRBBDKZBTNE-UHFFFAOYSA-N
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Description

4-[(2-Phenylbutanoyl)amino]benzoic acid is a benzoic acid derivative featuring a 2-phenylbutanoyl moiety attached to the para position of the aromatic ring via an amide linkage.

Properties

IUPAC Name

4-(2-phenylbutanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-2-15(12-6-4-3-5-7-12)16(19)18-14-10-8-13(9-11-14)17(20)21/h3-11,15H,2H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZQRBBDKZBTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-phenylbutanoyl)amino]benzoic acid can be achieved through a multi-step process. One common method involves the acylation of 4-aminobenzoic acid with 2-phenylbutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability. Additionally, green chemistry principles, such as solvent recycling and waste minimization, can be applied to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-phenylbutanoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated or nitrated derivatives.

Scientific Research Applications

4-[(2-phenylbutanoyl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be employed in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer agents.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2-phenylbutanoyl)amino]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways and exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-[(2-phenylbutanoyl)amino]benzoic acid with other benzoic acid derivatives in terms of structural features, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparisons

Compound Name Substituent Features Key Functional Groups Molecular Weight (g/mol)
This compound 2-Phenylbutanoyl amide at para position Carboxylic acid, amide ~299.34 (calculated)
4-[4-(Dimethylaminobenzylidene)amino]benzoic acid (SB1) Dimethylaminobenzylidene Schiff base Carboxylic acid, Schiff base ~298.33 (estimated)
4-(3-Chloro-2-(4-nitrophenyl)azetidin-1-yl)benzoic acid Azetidinone ring with nitro group Carboxylic acid, β-lactam ~346.75 (estimated)
4-[(Quinolin-4-yl)amino]benzoic acid Quinoline substituent at para position Carboxylic acid, aromatic amine ~264.27 (estimated)
2-[(4-Fluorobenzoyl)(methyl)amino]benzoic acid Fluorobenzoyl and methyl groups at ortho position Carboxylic acid, tertiary amide 273.26

Physicochemical and Spectral Properties

  • UV-Vis Absorption: SB1 (Schiff base derivative) exhibits λmax at 267.0 nm (ε = 0.9121) and 341.0 nm (ε = 0.3896) in methanol, attributed to π→π* transitions and extended conjugation via the Schiff base . By contrast, this compound would likely show shifted absorption maxima due to reduced conjugation compared to SB1 but increased steric effects from the phenylbutanoyl group.
  • IR Spectroscopy :

    • Carboxylic acid derivatives typically show strong O–H stretches near 2500–3000 cm⁻¹ and C=O stretches around 1680–1720 cm⁻¹. Amide C=O stretches (1650–1680 cm⁻¹) and N–H bends (1540–1560 cm⁻¹) would dominate in the target compound .

Structural Influence on Reactivity and Solubility

  • Electronic Effects: Electron-withdrawing groups (e.g., nitro in azetidinone derivatives) enhance acidity of the carboxylic acid, while electron-donating groups (e.g., dimethylamino in SB1) may stabilize resonance structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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